(-)-Fucose-13C-2

Metabolic flux analysis Isotopomer distribution GC-MS

(-)-Fucose-13C-2 delivers site-specific 13C at the C-2 position—the critical carbon for fucose salvage pathway tracing and GDP-fucose biosynthesis. Unlike unlabeled fucose or 13C-1/13C-3 positional isomers, the C-2 label remains intact through fucose kinase and GDP-fucose pyrophosphorylase conversions, enabling precise fractional contribution calculations of exogenous versus de novo GDP-fucose pools. Provides a +1 Da mass shift for LC-MS/MS absolute quantitation while co-eluting identically with endogenous analyte, directly correcting matrix-dependent ion suppression. Validated ≥99 atom % 13C isotopic enrichment supports glycoprotein turnover assays, metabolic flux analysis, and fucosylation research in oncology and immunology.

Molecular Formula C6H12O5
Molecular Weight 165.15 g/mol
Cat. No. B12406514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Fucose-13C-2
Molecular FormulaC6H12O5
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i6+1
InChIKeyPNNNRSAQSRJVSB-GFDIWXKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Fucose-13C-2 Procurement Guide: Stable Isotope-Labeled L-Fucose for Quantitative Metabolic Tracing


(-)-Fucose-13C-2 (CAS 478518-50-2, synonyms: 6-Desoxygalactose-13C-2, L-(-)-Fucose-13C-2) is a stable isotope-labeled monosaccharide in which the carbon-13 isotope is specifically incorporated at the C-2 position of the L-fucose molecule . The molecular formula is C5(13C)H12O5 with a molecular weight of 165.15 g/mol . This compound serves as a precise chemical and isotopic tracer for mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications, enabling absolute quantitation and metabolic flux analysis of fucosylation pathways in glycobiology, oncology, and immunology research [1].

Why Unlabeled Fucose or Alternative 13C-Positional Isomers Cannot Substitute for (-)-Fucose-13C-2


Substituting (-)-Fucose-13C-2 with unlabeled L-fucose eliminates the mass shift required for MS-based absolute quantitation and prevents NMR signal assignment. Using alternative 13C-positional isomers (e.g., 13C-1 or 13C-3) alters the isotopomer distribution and the detectable fragmentation pattern, leading to systematic quantification errors and the loss of specific metabolic pathway resolution [1]. The C-2 position in fucose is particularly valuable for tracking the fucose salvage pathway and GDP-fucose biosynthesis, as the labeled carbon remains intact through key enzymatic conversions that cleave or modify other positions [2].

Quantitative Differentiation of (-)-Fucose-13C-2 Versus Closest Analogs and In-Class Compounds


Positional Specificity: (-)-Fucose-13C-2 Versus (-)-Fucose-13C-1 in Isotopomer Resolution

(-)-Fucose-13C-2 provides a distinct +1 Da mass shift localized at the C-2 position, which generates a unique isotopomer distribution pattern compared to the C-1 labeled analog. In GC-MS analysis, the C-2 labeled species produces a specific fragmentation signature that allows unambiguous resolution of positional isotopomers, whereas (-)-Fucose-13C-1 yields overlapping fragment ions that cannot be deconvoluted without complex MS/MS fragmentation [1].

Metabolic flux analysis Isotopomer distribution GC-MS

Isotopic Enrichment and Purity: (-)-Fucose-13C-2 Compared to Unlabeled Fucose

(-)-Fucose-13C-2 is supplied with isotopic enrichment of 99 atom % 13C at the C-2 position , compared to the natural 13C abundance of approximately 1.1% in unlabeled fucose. This 98.9 percentage-point difference in isotopic enrichment translates to a signal-to-background ratio improvement exceeding 90-fold in MS-based quantitation, enabling detection of isotopic enrichment as low as 0.001% when used as an internal standard in glycoprotein sugar analysis [1].

Stable isotope labeling Absolute quantitation LC-MS

Internal Standard Performance: (-)-Fucose-13C-2 Versus Unlabeled Fucose in LC-MS/MS Quantitation

When employed as a stable isotope internal standard (SIIS) in LC-MS/MS quantitation, (-)-Fucose-13C-2 enables absolute quantification of L-fucose in complex matrices such as dairy products. The 13C-labeled analog co-elutes identically with endogenous L-fucose but is distinguished by its +1 Da mass shift, eliminating matrix effects and ionization efficiency variations that plague unlabeled external standard calibration methods .

Quantitative analysis Stable isotope internal standard LC-MS/MS

Metabolic Flux Resolution: (-)-Fucose-13C-2 Versus L-[U-13C6]Fucose

For metabolic flux analysis of the fucose salvage pathway, (-)-Fucose-13C-2 (single site-specific 13C at C-2) provides distinct positional resolution that uniformly labeled L-[U-13C6]fucose cannot offer. In 13C-labeling experiments using a mixture of 20% (mol/mol) [U-13C] fucose and 80% (mol/mol) [1-13C] fucose, the resulting isotopologue distributions enable precise quantification of pathway branching ratios [1]. The site-specific C-2 label in (-)-Fucose-13C-2 traces the fate of the C-2 carbon atom through the conversion of fucose to fucose-1-phosphate and subsequently to GDP-fucose, whereas the uniformly labeled analog produces complex isotopomer mixtures that require extensive computational deconvolution [2].

Metabolic flux analysis Fucose salvage pathway GDP-fucose biosynthesis

Fucosylation Inhibition Selectivity: (-)-Fucose-13C-2 Versus 2-Fluoro-Fucose

(-)-Fucose-13C-2 serves as a metabolic tracer to quantify endogenous fucosylation rates, whereas 2-fluoro-fucose (2-F-Fuc) acts as a competitive inhibitor of cellular fucosylation with an IC50 for GDP-fucose depletion in the low micromolar range [1]. Notably, 6-alkynyl-fucose demonstrates higher potency than 2-F-Fuc as a general fucosylation inhibitor [1]. (-)-Fucose-13C-2 does not inhibit fucosylation; it is incorporated into glycans at rates proportional to endogenous pathway activity, enabling quantitative flux measurements rather than pathway blockade.

Fucosylation inhibitor Cancer metabolism Glycobiology

Optimal Scientific and Industrial Applications for (-)-Fucose-13C-2 Based on Quantitative Evidence


Absolute Quantitation of L-Fucose in Biological Matrices via LC-MS/MS Using Stable Isotope Internal Standard

(-)-Fucose-13C-2 is ideally suited as a stable isotope internal standard (SIIS) for the absolute quantitation of L-fucose in complex biological matrices such as plasma, urine, dairy products, and cell lysates. The compound co-elutes identically with endogenous L-fucose during reversed-phase LC separation but is distinguished by its +1 Da mass shift in the MS detector, correcting for matrix-dependent ionization suppression or enhancement. This application directly leverages the 99 atom % 13C isotopic enrichment and positional specificity established in the Evidence Guide . Procurement for this application requires validation of isotopic purity (≥99%) and confirmation that the labeled position does not undergo metabolic exchange under sample preparation conditions.

Metabolic Flux Analysis of the Fucose Salvage Pathway in Cancer Metabolism Studies

(-)-Fucose-13C-2 enables quantitative tracing of the fucose salvage pathway—the conversion of extracellular fucose to GDP-fucose via fucose kinase and GDP-fucose pyrophosphorylase—in cancer cells that exhibit aberrant fucosylation . The site-specific C-2 label persists through the salvage pathway, allowing precise calculation of the fractional contribution of exogenous fucose to the intracellular GDP-fucose pool versus de novo synthesis from GDP-mannose. This differentiation is essential for identifying metabolic vulnerabilities in tumors with upregulated fucosylation, as established in the Evidence Guide's comparison to uniformly labeled analogs [2]. The 165.15 g/mol molecular weight specification ensures accurate molar calculations for cell culture supplementation at physiologically relevant concentrations.

Glycoprotein Fucosylation Turnover Measurements in Glycobiology Research

(-)-Fucose-13C-2 can be used to measure the turnover rate of fucosylated glycoproteins in cell culture models. By pulsing cells with the 13C-labeled tracer and chasing with unlabeled fucose, researchers can quantify the incorporation and subsequent loss of the 13C label from specific glycoprotein species using GC-MS or LC-MS. The distinct fragmentation pattern of the C-2 labeled species, as noted in the Evidence Guide , enables unambiguous identification of fucose-containing glycopeptides. This application requires procurement of the compound with documented purity suitable for cell culture and compatibility with enzymatic deglycosylation workflows.

Technical Documentation Hub

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